molecular formula C22H49BrNO2S2+ B13714473 6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide

6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide

Cat. No.: B13714473
M. Wt: 503.7 g/mol
InChI Key: JIWPVWZYXIKRLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide involves several steps, typically starting with the preparation of the hexyl methanethiosulfonate precursor. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly used in SCAM to modify cysteine residues in proteins.

    Oxidation and Reduction: These reactions can alter the thiol group in the compound, affecting its reactivity.

    Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Scientific Research Applications

6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by modifying cysteine residues in proteins, which can alter the function of ion channels and other proteins. This modification is achieved through the formation of a covalent bond between the thiol group of the cysteine residue and the methanethiosulfonate group of the compound. This process can affect the protein’s structure and function, providing insights into its role in various biological pathways .

Comparison with Similar Compounds

6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide is unique due to its bulkier structure compared to other MTS reagents like MTSET. This bulkiness allows it to probe different regions of proteins that may not be accessible to smaller reagents. Similar compounds include:

Properties

Molecular Formula

C22H49BrNO2S2+

Molecular Weight

503.7 g/mol

IUPAC Name

6-methylsulfonylsulfanylhexyl(tripentyl)azanium;hydrobromide

InChI

InChI=1S/C22H48NO2S2.BrH/c1-5-8-13-18-23(19-14-9-6-2,20-15-10-7-3)21-16-11-12-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1;

InChI Key

JIWPVWZYXIKRLU-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCCCSS(=O)(=O)C.Br

Origin of Product

United States

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